
tert-Butyl (2-aminobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-aminobutyl)carbamate, also known as Boc-2-ABOC, is a chemical compound used in scientific research. This compound is synthesized through a multi-step process, and it has a wide range of applications in various fields of study, including biochemistry, pharmacology, and medical research.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Intermediate Applications
Curtius Rearrangement : tert-Butyl carbamate is used in a Curtius rearrangement reaction, forming an acyl azide intermediate, which rearranges to produce tert-butyl carbamate derivatives. This method is compatible with various substrates, including protected amino acids (Lebel & Leogane, 2005).
Formation of Protected β-d-2-deoxyribosylamine Analogue : The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, essential in nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of α-Alkyl-α-aminosilanes : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation and react with electrophiles, used in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Glycosylative Transcarbamylation : tert-Butyl carbamates react under glycosylation conditions to produce 2-deoxy-2-amino sugar carbamates, useful in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Chemical Transformations
Synthesis of Biologically Active Compounds : The compound serves as an intermediate in the synthesis of biologically active compounds like omisertinib, used in targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).
Study on Synthesis of Jaspine B Intermediate : It's used in synthesizing an intermediate of the natural product jaspine B, which has cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).
Transformation of Amino Protecting Groups : It is involved in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, contributing to diverse synthetic pathways (Sakaitani & Ohfune, 1990).
Synthesis of Chiral Organoselenanes and Organotelluranes : The compound is used in the enzymatic kinetic resolution to produce chiral enantiomers, which are then transformed into chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Advanced Chemical Research
Photoredox-Catalyzed Cascade Reactions : Utilized in photoredox-catalyzed amination of o-hydroxyarylenaminones, enabling the synthesis of diverse 3-aminochromones (Wang et al., 2022).
Synthesis of Polymerisable Antioxidants : Involved in synthesizing new monomeric antioxidants containing hindered phenol, important in polymer chemistry for improving thermal oxidation resistance (Pan, Liu, & Lau, 1998).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIEECLAFGKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
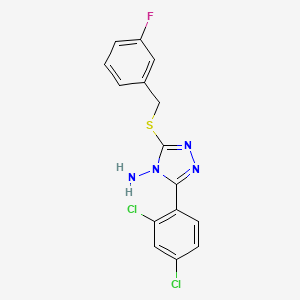

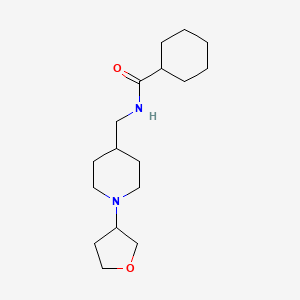
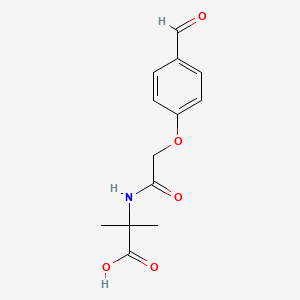
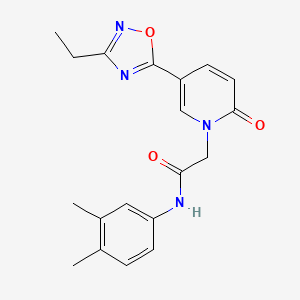
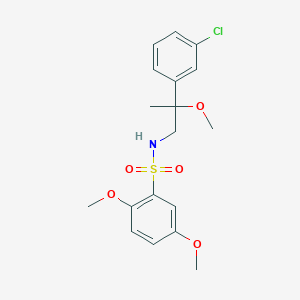
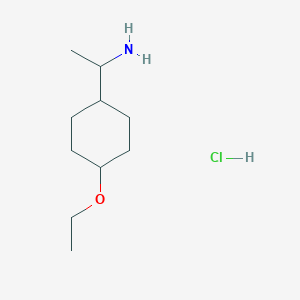

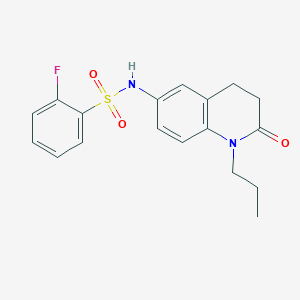
![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)
![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)
